

# Application Notes and Protocols for Psb-KD107 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the GPR18 agonist, **Psb-KD107**, and detailed protocols for its use in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

#### Introduction

**Psb-KD107** is a potent and selective, non-lipid-like agonist for the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine receptor. GPR18 is an orphan receptor that is activated by the endocannabinoid N-arachidonyl glycine and the natural cannabinoid  $\Delta^9$ -tetrahydrocannabinol (THC). **Psb-KD107** exhibits higher potency and efficacy than THC in activating GPR18.[1][2] Emerging research has highlighted the role of GPR18 in various physiological processes, including cardiovascular function and inflammation, making **Psb-KD107** a valuable tool for investigating the therapeutic potential of targeting this receptor.[3][4]

## **Quantitative Data Summary**

The following table summarizes the reported dosages and administration routes for **Psb-KD107** in various animal model studies.



| Animal<br>Model | Strain                                              | Applicati<br>on                                  | Dosage   | Route of<br>Administr<br>ation  | Dosing<br>Frequenc<br>y                       | Vehicle                                                                            |
|-----------------|-----------------------------------------------------|--------------------------------------------------|----------|---------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------|
| Rat             | Normotensi<br>ve Rats                               | Cardiovasc<br>ular Effects                       | 10 mg/kg | Intraperiton<br>eal (i.p.)      | Single<br>dose or<br>once daily<br>for 8 days | 1% Tween<br>80 in saline<br>or a<br>mixture of<br>DMSO and<br>PBS (1:3,<br>pH 7.2) |
| Mouse           | mdx<br>(Duchenne<br>Muscular<br>Dystrophy<br>model) | Muscle<br>Inflammati<br>on and<br>Myogenesi<br>s | 1 mg/kg  | Injections<br>(assumed<br>i.p.) | Once<br>weekly for<br>3 weeks                 | Not explicitly stated, referred to as "vehicle"                                    |

# **Signaling Pathway**

**Psb-KD107** exerts its biological effects through the activation of GPR18. The downstream signaling cascade involves multiple pathways that can vary depending on the cell type and tissue context. In the vasculature, GPR18 activation is primarily linked to the Gαi protein, leading to the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). This results in the production of nitric oxide (NO), a potent vasodilator. The subsequent increase in cyclic guanosine monophosphate (cGMP) and activation of potassium (K+) channels contribute to smooth muscle relaxation and vasodilation. [3] In other contexts, GPR18 activation has been associated with the Gαs protein and subsequent activation of the cAMP-PKA signaling pathway.





Click to download full resolution via product page

Caption: GPR18 Signaling Pathway activated by Psb-KD107.

## **Experimental Protocols**

The following are detailed protocols for the use of **Psb-KD107** in two distinct animal models.

# Protocol 1: Assessment of Cardiovascular Effects in Rats

This protocol is adapted from studies investigating the vasodilatory and hemodynamic effects of **Psb-KD107**.

- 1. Animal Model:
- Species: Rat (e.g., Wistar)
- Sex: Male
- Weight: 250-300g
- 2. Psb-KD107 Formulation:
- Dissolve **Psb-KD107** in a vehicle of either 1% Tween 80 in physiological saline or a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at a ratio of 1:3 (pH 7.2).



- The final concentration should be calculated to deliver a dose of 10 mg/kg in an injection volume of 1 mL/kg.
- 3. Experimental Workflow:





Click to download full resolution via product page

Caption: Experimental Workflow for Cardiovascular Studies.

- 4. In Vivo Hemodynamic Measurements: a. Anesthetize the rat with an appropriate anesthetic (e.g., thiopental sodium, 75 mg/kg i.p.). b. Surgically expose and cannulate the left carotid artery with polyethylene tubing filled with a heparinized saline solution. c. Connect the cannula to a pressure transducer for continuous blood pressure and heart rate monitoring. d. Allow for a stabilization period of approximately 20 minutes. e. Administer **Psb-KD107** (10 mg/kg) or vehicle via intraperitoneal injection. f. Record hemodynamic parameters continuously for a predefined period (e.g., 60-120 minutes). g. For chronic studies, administer **Psb-KD107** or vehicle once daily for the desired duration (e.g., 8 days) and perform measurements at specified time points.
- 5. Ex Vivo Vasorelaxation Studies: a. Following the in vivo experiments, euthanize the animal. b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. c. Clean the aorta of adherent connective and adipose tissue and cut it into rings (2-3 mm in width). d. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95%  $O_2$  and 5%  $CO_2$ . e. Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1  $\mu$ M). f. Once a stable contraction is achieved, add cumulative concentrations of **Psb-KD107** to the organ bath to generate a concentration-response curve. g. Record the changes in isometric tension to determine the vasorelaxant effect of **Psb-KD107**.

# Protocol 2: Evaluation of Anti-Inflammatory and Myogenic Effects in a Mouse Model of Duchenne Muscular Dystrophy

This protocol is based on studies investigating the therapeutic potential of **Psb-KD107** in the mdx mouse model of Duchenne Muscular Dystrophy.

1. Animal Model:

· Species: Mouse

Strain: mdx (a model for Duchenne Muscular Dystrophy)



Age: 4-5 weeks at the start of treatment

#### 2. Psb-KD107 Formulation:

- The specific vehicle used in the primary study was not explicitly stated. It is recommended to
  use a vehicle that is well-tolerated and suitable for the solubility of Psb-KD107, such as
  saline with a low percentage of a solubilizing agent (e.g., DMSO or Tween 80), after
  conducting appropriate vehicle safety assessments.
- The final concentration should be calculated to deliver a dose of 1 mg/kg.
- 3. Experimental Procedure: a. House the mdx mice under standard laboratory conditions. b. Randomly assign mice to either the **Psb-KD107** treatment group or a vehicle control group. c. Administer **Psb-KD107** (1 mg/kg) or vehicle via injection (the exact route, likely intraperitoneal, should be optimized) once weekly for a period of 3 weeks. d. At the end of the treatment period, perform functional assessments such as in situ muscle force measurements of the tibialis anterior muscle. e. Following functional assessments, euthanize the mice and collect tissues (e.g., tibialis anterior, diaphragm) for histological and molecular analysis. f. For histological analysis, freeze the muscle tissue in isopentane pre-cooled in liquid nitrogen. g. Perform cryosections and stain for markers of inflammation (e.g., F4/80 for macrophages), fibrosis (e.g., Sirius Red), and muscle regeneration (e.g., embryonic myosin heavy chain, Pax7). h. For molecular analysis, extract RNA or protein from muscle tissue to assess gene and protein expression of inflammatory and myogenic markers via qPCR or Western blotting, respectively.

## **Safety and Toxicology**

In the reported studies, **Psb-KD107** at the tested doses did not show significant adverse effects. In the cardiovascular study, the initial effects on blood pressure and heart rate after a single administration were not observed after repeated daily administrations for eight days. **Psb-KD107** did not affect platelet aggregation, which is an important safety feature. As with any investigational compound, it is crucial to conduct thorough safety and toxicology studies, including dose-range finding and assessment of potential off-target effects, before proceeding to more advanced preclinical and clinical development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dy... [ouci.dntb.gov.ua]
- 3. mdaconference.org [mdaconference.org]
- 4. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Psb-KD107 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10794380#psb-kd107-dosage-for-animal-model-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com